molecular formula C19H17BrN2O2 B2962862 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-50-7

2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2962862
CAS No.: 898454-50-7
M. Wt: 385.261
InChI Key: IGQQTSZHBVYWPQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromo group, an amide group, and a pyrroloquinoline group. These groups could potentially confer interesting chemical and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques like X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and melting point .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on related pyrroloquinoline compounds demonstrates innovative synthesis approaches and their antibacterial properties. For instance, the facile synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides highlighted their effectiveness against various bacterial strains such as E. coli, S. aureus, and E. faecalis, indicating the potential of such compounds in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Chemical Reactions and Derivatives

The chemical behavior and reactions of quinoline derivatives under various conditions have been extensively studied. For example, reactions of anthranilamides with levulinic acids leading to the synthesis of tetrahydropyrrolo[1,2-b]quinazoline-1,9-diones demonstrate the versatility and potential for creating complex molecules with diverse biological activities (M. Yamato & Y. Takeuchi, 1982).

Applications in Material Science

Quinoline derivatives have found applications beyond biological activity, including material science. For example, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent reactions illustrate the potential of quinoline compounds in the development of new materials with specific electronic or optical properties (M. M. El’chaninov & А. Aleksandrov, 2017).

Antimicrobial Evaluation

Further demonstrating the potential biomedical applications, the synthesis of novel indolizine, pyrrolo[1,2-a]quinoline, and dihydrothiophene derivatives via nitrogen ylides and their antimicrobial evaluation underline the ongoing interest in exploring quinoline derivatives for therapeutic uses (S. M. Gomha & K. Dawood, 2014).

Conformational Studies

Research into the conformational aspects of related compounds, such as remoxipride derivatives, offers insights into the structural basis of their biological activities and highlights the importance of molecular design in developing new therapeutic agents (M. H. Norman et al., 1993).

Sustainable Synthesis Approaches

The development of environmentally benign synthesis methods for quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes, reflects the growing emphasis on sustainable chemistry and its application to the synthesis of complex organic molecules (Matthias Mastalir et al., 2016).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve modifying the structure to enhance certain properties or reduce potential hazards .

Properties

IUPAC Name

2-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQQTSZHBVYWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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